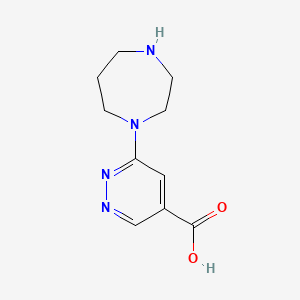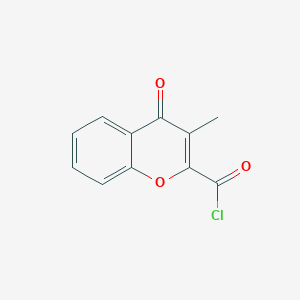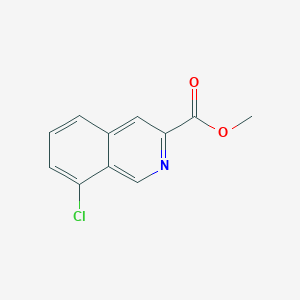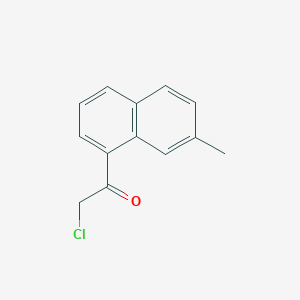
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a chlorine atom at the second position, a keto group at the fourth position, and a carboxylic acid group at the fifth position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroformates, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted quinazolines
- Reduced quinazoline derivatives
- Oxidized quinazoline derivatives
Scientific Research Applications
Chemistry: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides and fungicides .
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, its anti-cancer activity may be attributed to the inhibition of kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolones
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
Comparison: Compared to these similar compounds, 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5-3-1-2-4(8(14)15)6(5)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
InChI Key |
FQMIJLDEVYNNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)






![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
